N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Description
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple methoxy groups and a phenoxy group attached to a propanamide backbone
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12(24-14-7-5-13(21-2)6-8-14)18(20)19-16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYFUVPBTSVSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methoxyphenol.
Formation of Intermediate: The 2,4-dimethoxyaniline is reacted with an appropriate acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 4-methoxyphenol under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: The methoxy and phenoxy groups can influence the reactivity and stability of the compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is unique due to its specific arrangement of methoxy and phenoxy groups, which can influence its chemical reactivity and potential applications. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
